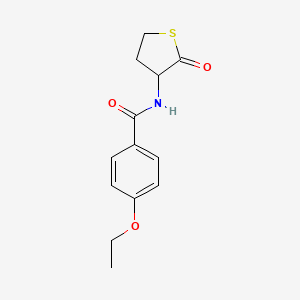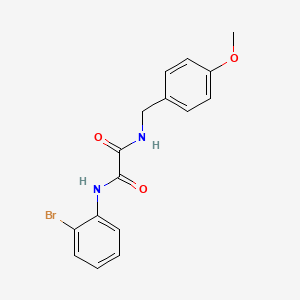
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propionamide moiety containing an isoindole structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-dimethylaminobenzaldehyde, which is then subjected to a condensation reaction with phthalic anhydride to form the isoindole structure. The final step involves the addition of a propionamide group through an amide bond formation reaction, often using reagents such as carbodiimides or acyl chlorides under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反应分析
Types of Reactions: N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nitric acid, halogens, acidic catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
科学研究应用
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isoindole structure may facilitate binding to enzyme active sites or receptor proteins. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
相似化合物的比较
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can be compared with similar compounds such as:
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butanamide: Similar structure with a butanamide group instead of propionamide, leading to different chemical and biological properties.
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Contains an acetamide group, which may result in variations in reactivity and application.
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanamide: Features a pentanamide group, potentially altering its physical and chemical characteristics.
属性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-21(2)14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI 键 |
MWKIGQMBINVGTO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11636764.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)

![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636799.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)
![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)


